trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . It is widely used in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,4-dimethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but different stereochemistry.
2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar functional groups but different ring size.
2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxamide: Similar structure but different functional group (amide instead of carboxylic acid).
Uniqueness: Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both benzoyl and carboxylic acid functional groups. This combination of features makes it particularly useful in various chemical reactions and applications .
Properties
IUPAC Name |
(1R,2R)-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUKTNRPTRXQRA-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641337 |
Source
|
Record name | (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733741-14-5 |
Source
|
Record name | (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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